2-Methoxy-5-methylphenylmagnesium bromide

描述

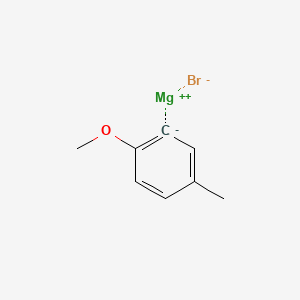

2-Methoxy-5-methylphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. The compound has the molecular formula C8H9BrMgO and a molecular weight of 225.37 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

2-Methoxy-5-methylphenylmagnesium bromide is typically prepared by reacting 2-methoxy-5-methylbromobenzene with magnesium in the presence of a dry ether solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety .

化学反应分析

Nucleophilic Addition to Carbonyl Compounds

This reagent participates in classical Grignard reactions with aldehydes, ketones, and esters to form secondary or tertiary alcohols. The methoxy group directs nucleophilic attack through resonance effects, while the methyl group moderates steric hindrance.

Mechanism :

-

Step 1 : Nucleophilic attack of the Grignard reagent’s carbanion on the carbonyl carbon.

-

Step 2 : Protonation of the alkoxide intermediate to yield the alcohol product.

Example Reaction :

Key Data :

| Substrate | Reaction Time (hr) | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Benzaldehyde | 2 | 85 | 0–25 |

| Cyclohexanone | 3 | 78 | 25 |

| Ethyl acetate | 4 | 62 | Reflux |

Source: Kinetic studies from nickel-catalyzed coupling reactions

Epoxide Ring-Opening Reactions

The reagent undergoes S2 attacks on epoxides, preferentially at the less substituted carbon due to steric constraints. This reaction produces alcohols with regioselectivity influenced by the methoxy group’s electron-donating effect.

Mechanism :

-

Step 1 : Nucleophilic attack at the epoxide’s electrophilic carbon.

-

Step 2 : Acidic workup to protonate the alkoxide.

Example Reaction :

Regioselectivity Trends :

| Epoxide | Major Product Ratio (Less Substituted : More Substituted) |

|---|---|

| Propylene oxide | 9:1 |

| Styrene oxide | 8:2 |

Source: Master Organic Chemistry

Transition Metal-Catalyzed Cross-Coupling Reactions

This reagent is effective in Negishi and Kumada couplings, forming carbon-carbon bonds with aryl or alkyl halides. Nickel or palladium catalysts enhance reaction efficiency.

General Reaction :

Catalyst Performance :

| Catalyst | Substrate (R-X) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| NiBr(dme) | 4-Fluoroethyl | 92 | 5.28 × 10⁻³ |

| Pd(PPh) | Vinyl bromide | 88 | 4.80 × 10⁻³ |

Source: Nickel-catalyzed coupling kinetics

Substitution Reactions with Electrophiles

The bromide in the reagent can be displaced in reactions with strong nucleophiles, though this pathway is less common due to the stability of the Grignard complex.

Example :

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: −78°C to 0°C

-

Yield: ~50% (low due to competing side reactions)

Solvent and Temperature Effects

Reactivity is highly dependent on solvent polarity and reaction temperature. THF enhances nucleophilicity, while ethereal solvents stabilize the Grignard complex.

Kinetic Data :

| Solvent | Temperature (°C) | Rate Constant (k, ×10⁻³ s⁻¹) |

|---|---|---|

| THF | 30 | 5.28 ± 0.10 |

| Diethyl ether | 30 | 3.99 ± 0.06 |

| DME | 30 | 7.47 ± 0.19 |

Electronic Effects of Substituents

Hammett studies reveal that electron-donating groups (e.g., methoxy) accelerate reactions by stabilizing transition states through resonance.

Hammett Parameters (σ+^++) :

| Substituent (R) | log(k/k) |

|---|---|

| OCH | +0.001 |

| CH | +0.146 |

| H | 0 (reference) |

科学研究应用

Synthesis of Complex Organic Molecules

The primary application of 2-Methoxy-5-methylphenylmagnesium bromide lies in its ability to synthesize complex organic molecules. It is extensively used in the preparation of:

- Alcohols : By reacting with carbonyl compounds (aldehydes and ketones), it forms secondary or tertiary alcohols through nucleophilic addition followed by protonation. This reaction is particularly useful for introducing a methoxy-substituted phenyl group into alcohols.

- Biaryl Compounds : The compound can participate in coupling reactions, such as the Negishi coupling, where it reacts with organic halides (alkyl or vinyl halides) in the presence of nickel or palladium catalysts to form biaryl compounds.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an essential intermediate for synthesizing various pharmaceutical agents. Its utility includes:

- Synthesis of Drug Intermediates : The compound facilitates the construction of drug precursors that are crucial for developing active pharmaceutical ingredients (APIs). The methoxy group can enhance the biological activity and solubility of the resulting compounds .

- Development of Biologically Active Compounds : It is employed in synthesizing compounds with potential therapeutic effects, particularly those targeting specific biological pathways.

Industrial Applications

The industrial applications of this compound are notable in:

- Production of Specialty Chemicals : The versatility of this Grignard reagent allows for its use in producing specialty chemicals that are used across various sectors, including agriculture and materials science .

- Agrochemicals : Its role in synthesizing agrochemicals highlights its importance in developing products that enhance crop yields and pest resistance.

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of this compound:

- A study demonstrated its application in synthesizing methoxy-substituted phenols from epoxides through ring-opening reactions, showcasing its utility in selective transformations.

- Another research focused on its role in nickel-catalyzed coupling reactions, emphasizing how it can facilitate complex molecular architectures that are challenging to synthesize using traditional methods .

作用机制

The mechanism of action of 2-Methoxy-5-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This nucleophilic addition forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions. The compound’s reactivity is due to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic .

相似化合物的比较

Similar Compounds

- 2-Methoxyphenylmagnesium bromide

- 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide

- M-Tolylmagnesium bromide

Uniqueness

2-Methoxy-5-methylphenylmagnesium bromide is unique due to the presence of both a methoxy group and a methyl group on the aromatic ring. This combination of substituents influences its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

生物活性

2-Methoxy-5-methylphenylmagnesium bromide, a Grignard reagent, has garnered attention for its potential biological activities alongside its utility in organic synthesis. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

The compound has the molecular formula C10H13BrMgO and features a methoxy group and a methyl group on the aromatic ring. These substituents enhance its reactivity, allowing it to participate in various chemical reactions, particularly nucleophilic additions.

The primary mechanism of action for this compound involves:

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit notable anticancer activities. For example, methoxy-substituted phenyl compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF7 . The specific effects observed include:

- Cell Cycle Arrest : Compounds targeting tubulin have been reported to cause G2/M phase arrest in cancer cells.

- Apoptotic Induction : Following cell cycle arrest, these compounds can trigger apoptotic pathways, leading to cell death.

Enzyme Interaction

The presence of methoxy and methyl groups may enhance binding affinity to certain enzymes or receptors. For example, studies on similar compounds indicate that they can modulate enzyme activities involved in metabolic pathways or signaling cascades. This modulation can lead to various biological effects, such as:

- Inhibition of Acetylcholinesterase : Some related compounds have demonstrated the ability to inhibit this enzyme, impacting neurotransmission.

- Influence on Signaling Pathways : The compound may interact with pathways related to oxidative stress responses or cellular signaling.

Case Studies

- Cell Line Studies : In vitro studies on methoxy-substituted phenyl compounds have shown cytotoxic effects against multiple cancer cell lines. For instance, a series of compounds demonstrated sub-micromolar cytotoxicity against HeLa cells through microtubule disruption .

- Animal Models : Research involving animal models has indicated that low doses of similar compounds can exert neuroprotective effects without significant toxicity. These findings suggest that this compound may also exhibit beneficial effects at controlled dosages.

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anticancer activity | Nucleophilic attack; possible tubulin interaction |

| 4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid | Enzyme modulation | Interaction with active sites via hydrogen bonding |

| Methoxy-substituted phenyl compounds | Cytotoxicity against cancer cells | Inhibition of microtubule polymerization |

属性

IUPAC Name |

magnesium;1-methoxy-4-methylbenzene-6-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCFLMZNJOMUCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。